![molecular formula C23H23ClFN5OS B2699960 5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-93-4](/img/structure/B2699960.png)

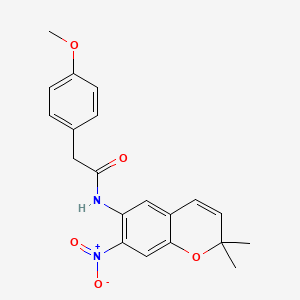

5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23ClFN5OS and its molecular weight is 471.98. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, such as those related to the compound , has revealed promising antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives has been reported, with some compounds exhibiting good to moderate activities against a range of microorganisms. This suggests a potential application of the compound in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

5-HT2 Antagonist Activity

Compounds within the 1,2,4-triazole chemical family have been evaluated for their 5-HT2 antagonist activity, which is relevant to neurological and psychiatric disorders. The synthesis and testing of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have shown significant 5-HT2 antagonist activity, indicating potential therapeutic applications in the treatment of conditions influenced by 5-HT2 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Cytotoxic Agents

The structural analogs of 1,2,4-triazole compounds have been designed and synthesized with a focus on their application as cytotoxic agents. The detailed characterization and structural determination of such compounds suggest their utility in developing novel treatments targeting cancer cells. The analysis of their structure could provide insights into the design of more effective cytotoxic agents, potentially including derivatives of the specified compound (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Anti-inflammatory and Analgesic Properties

The chemical family to which the given compound belongs has shown promise in the synthesis and evaluation of derivatives with anti-inflammatory and analgesic properties. Specific derivatives have been identified with significant activity, highlighting the potential of such compounds in pain management and inflammation treatment (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).

Antitumor Activity

Research into 1,2,4-triazole Schiff bases containing specific groups has uncovered their potential as antitumor agents. These compounds have demonstrated significant inhibitory activity against tumor cells, indicating a promising avenue for the development of new anticancer therapies. The inclusion of the 1-[bi-(4-fluorophenyl)methyl]piperazine group has been particularly noted for enhancing antitumor activity (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Mécanisme D'action

Target of Action

The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals such as antipsychotics and antidepressants . These drugs often target neurotransmitter receptors in the brain, particularly those for dopamine and serotonin .

Mode of Action

Piperazine derivatives often act as antagonists or partial agonists at their target receptors . This means they either block the receptor’s activity or activate it to a lesser extent than the body’s natural neurotransmitters .

Biochemical Pathways

The exact pathways affected would depend on the specific receptors targeted by the compound. Many drugs that target neurotransmitter receptors can affect mood, perception, and behavior .

Pharmacokinetics

The compound also contains a triazole ring, which is known to improve the metabolic stability and bioavailability of drugs . This could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The cellular and molecular effects of the compound would depend on its specific targets and mode of action. For example, if it acts as an antagonist at a certain receptor, it could reduce the activity of that receptor and decrease the signaling in the associated pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence a drug’s stability and efficacy . For instance, certain substances might interact with the drug and alter its effects, or extreme pH levels could degrade the drug and reduce its effectiveness .

Propriétés

IUPAC Name |

5-[(2-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-7-3-4-8-16(15)24)29-13-11-28(12-14-29)18-10-6-5-9-17(18)25/h3-10,20,31H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTAVXLFZSGIBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)

![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)

![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)

![methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2699897.png)